3,4-dihydro-1H-2-benzopyran-5-carboxylic acid
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQTUZFPQWILBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the desired product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-2-benzopyran-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Research
- Drug Synthesis Intermediate 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate in synthesizing drugs, showcasing significant application value in the pharmaceutical industry . For instance, it is used in synthesizing nebivolol hydrochloride, a drug known for its heart-protective properties, good tolerability, and minimal adverse effects .
- Peptidoleukotriene Antagonists Derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid have been evaluated for their potential as peptidoleukotriene antagonists . Research has led to the discovery of compounds like Ro 23-3544, which demonstrates greater potency and duration of action against LTD4 compared to standard compounds. These compounds also exhibit the ability to inhibit bronchoconstriction induced by LTB4, indicating their potential in treating respiratory conditions .
- Cytotoxicity Against Cancer Cells Studies have explored the cytotoxic effects of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate on various cancer cell lines. The mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The molecular pathways can include enzyme activity inhibition or binding to receptor sites.
Organic Synthesis
- Preparation Method A method for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds involves reacting phenol compounds with gamma-butyrolactone compounds in the presence of alkali to obtain an intermediate . This intermediate then undergoes a ring-closing reaction using an acid catalyst, resulting in the desired 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compound with high efficiency and yield . The method is noted for its simple steps, convenient operation, and low cost, making it suitable for large-scale industrial production .
- Tetracyclic Compound Synthesis 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid can be used in synthesizing tetracyclic, steroid-like compounds containing a dibenzo[c,h]chromene moiety . These compounds are produced through domino reactions with aromatic aldehydes .
Data Table: Related Compounds and Their Applications
Case Studies
- Nebivolol Hydrochloride Synthesis: 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a key intermediate in the synthesis of nebivolol hydrochloride, a high-pressure-resistant drug. The new preparation method improves the yield and reduces production costs, facilitating large-scale manufacturing .
- Ro 23-3544 as LTD4 Antagonist: Evaluation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives led to the discovery of Ro 23-3544, a peptidoleukotriene antagonist with greater potency and duration of action against LTD4. This compound also inhibits bronchoconstriction induced by LTB4, suggesting potential therapeutic applications for respiratory conditions .
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure: A phenolic acid with a propenoic acid side chain (C₉H₈O₄, molecular weight: 180.16) .
- Key Differences :
- Comparison: While both compounds have carboxylic acid groups, caffeic acid’s open-chain structure and phenolic hydroxyls make it more polar and reactive in free-radical scavenging, unlike the benzopyran derivative’s fused-ring stability .
4H-1-Benzopyran-2-Carboxylic Acid Disodium Salt
- Structure : A bis-benzopyran derivative with a disodium salt (C₂₃H₁₈O₁₂Na₂, molecular weight: 544.34) .
- Key Differences :
- Contains two benzopyran units linked via a hydroxytrimethylene bridge.
- Sodium salt form increases water solubility for pharmaceutical formulations.
- Applications: Used as a chromogenic agent in diagnostics due to its UV-vis absorption properties .
- Comparison : The disodium salt’s enhanced solubility contrasts with the parent compound’s lower polarity, highlighting how salt formation can tailor solubility for specific applications .
3-Methylbenzofuran-5-Carboxylic Acid
- Structure : Benzofuran core with a methyl group at C3 and carboxylic acid at C5 (C₁₀H₈O₃, molecular weight: 176.17) .
- Key Differences :
- Substitutes oxygen in the furan ring instead of the pyran ring in benzopyran.
- Methyl group enhances lipophilicity.
- Applications : Intermediate in agrochemicals and dyes due to its aromatic stability and ease of functionalization .
- Comparison : The benzofuran system’s reduced ring strain compared to benzopyran may improve synthetic accessibility, while the methyl group alters pharmacokinetic profiles .
2,4-Dihydroxypyrimidine-5-Carboxylic Acid
- Structure : Pyrimidine ring with hydroxyl groups at C2/C4 and carboxylic acid at C5 (C₅H₄N₂O₄, molecular weight: 156.10) .
- Key Differences :
- Nitrogen-containing heterocycle vs. oxygen-based benzopyran.
- Two hydroxyl groups enable chelation and metal-binding properties.
- Applications : Precursor in nucleotide synthesis and metalloenzyme inhibitors .
- Comparison : The pyrimidine ring’s nitrogen atoms introduce hydrogen-bonding capabilities distinct from benzopyran’s oxygen-centric interactions, making it suitable for targeting nucleic acid structures .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Bioactivity : The benzopyran derivative’s fused-ring system may improve metabolic stability compared to caffeic acid’s open-chain structure, which is prone to oxidation .
- Solubility : Sodium salt derivatives (e.g., ) demonstrate how structural modifications address solubility limitations in drug delivery .
- Heterocycle Influence : Benzofuran and pyrimidine analogs highlight the role of heteroatom placement in tuning electronic properties for target-specific interactions .
Biological Activity
3,4-Dihydro-1H-2-benzopyran-5-carboxylic acid, a compound belonging to the benzopyran family, has garnered attention in recent years due to its potential biological activities. This article delves into its biological significance, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzopyran ring structure with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 178.19 g/mol. The unique structural properties of this compound contribute to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties . For instance, studies have shown that certain benzopyran derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 with IC50 values ranging from 5.2 to 22.2 μM . The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . It is believed that the compound can inhibit the growth of various pathogens by interfering with their metabolic processes or cell wall synthesis.
Enzyme Inhibition
The compound has shown potential in enzyme inhibition studies , particularly targeting enzymes involved in inflammatory responses and metabolic pathways. Its ability to modulate enzyme activity suggests it may play a role in therapeutic interventions for diseases characterized by inflammation or metabolic dysregulation.
Study on Antiproliferative Effects
A study conducted on a series of benzopyran derivatives demonstrated their antiproliferative effects against multiple cancer cell lines. The findings indicated that certain compounds induced apoptosis and had minimal cytotoxicity towards normal cells, highlighting their selective action against cancerous cells .
Kinase Inhibition Assays
In kinase inhibition assays, specific derivatives were screened against a panel of kinases. While some compounds were found to be inactive against kinases like PI3K and c-Src, others displayed promising results in selectively inhibiting different kinases associated with cancer progression . This suggests that structural modifications can significantly influence biological activity.
Data Table: Summary of Biological Activities
| Activity Type | Effect | IC50 Range (μM) | Cell Lines Tested |
|---|---|---|---|
| Anticancer | Induction of apoptosis | 5.2 - 22.2 | MDA-MB-231 |
| Antimicrobial | Inhibition of pathogen growth | Not specified | Various pathogens |
| Enzyme Inhibition | Modulation of enzymatic activity | Not specified | Various enzymes |
Q & A
Q. What are the recommended synthetic routes for 3,4-dihydro-1H-2-benzopyran-5-carboxylic acid, and how can purity be optimized?
Methodological Answer:
- Synthetic Routes : Cyclization of substituted phenylacetic acid derivatives via acid-catalyzed intramolecular esterification is a common approach. For example, coupling 2-hydroxybenzoic acid derivatives with allyl halides under basic conditions can yield the dihydrobenzopyran scaffold .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to achieve >95% purity, as validated in safety data sheets for related benzopyran derivatives .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Analysis : -NMR in DMSO-d6 typically shows signals for the dihydrobenzopyran ring (δ 2.5–3.5 ppm for CH2 groups, δ 6.8–7.2 ppm for aromatic protons) and the carboxylic acid proton (δ 12–13 ppm). Compare with spectral libraries for substituted benzopyrans .
- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M-H]⁻ at m/z 178.05 (calculated for ).
Q. What safety precautions are critical during handling?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of dust, as the compound may cause respiratory irritation (OSHA HCS Category 3) .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with saline for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does stereochemistry at the 3,4-dihydro position influence biological activity?
Methodological Answer:
- Stereoisomer Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry. Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Activity Testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2). Studies on analogous compounds show that (S)-enantiomers exhibit 10-fold higher activity than (R)-forms due to better target binding .
Q. What experimental strategies resolve contradictions in reported reactivity under acidic conditions?
Methodological Answer:
- Controlled Reactivity Studies : Perform kinetic experiments in varying pH buffers (pH 2–6) to monitor ring-opening reactions via UV-Vis spectroscopy (λ = 270 nm). Contradictions may arise from trace metal impurities; use chelating agents (EDTA) to suppress side reactions .
- Computational Validation : DFT calculations (B3LYP/6-31G*) can predict protonation sites and transition states, clarifying discrepancies in mechanistic pathways .
Q. How can researchers design derivatives to enhance metabolic stability without compromising solubility?
Methodological Answer:
Q. What analytical methods are robust for detecting degradation products in long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
- Detection : UPLC-MS/MS (Waters ACQUITY BEH C18, 1.7 µm) with electrospray ionization in negative mode. Major degradation products include ring-opened dicarboxylic acids (identified via MS/MS fragmentation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
